molecular formula C21H26FN3O3S B4245041 N-ETHYL-4-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}BENZENE-1-SULFONAMIDE

N-ETHYL-4-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}BENZENE-1-SULFONAMIDE

Cat. No.: B4245041
M. Wt: 419.5 g/mol
InChI Key: IWXYYYDTTSGTKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ETHYL-4-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-4-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Attachment of the Benzenesulfonamide Moiety: The benzenesulfonamide group is attached through a sulfonation reaction involving benzenesulfonyl chloride and the piperazine intermediate.

    Final Coupling: The final product is obtained by coupling the intermediate with an appropriate ethylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-4-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperazine and fluorophenyl derivatives.

Scientific Research Applications

N-ETHYL-4-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating neurological disorders and psychiatric conditions.

    Biology: The compound is used in studies involving receptor binding and signal transduction pathways.

    Industry: It serves as an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-ETHYL-4-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}BENZENE-1-SULFONAMIDE involves binding to specific receptors in the central nervous system. It modulates neurotransmitter release and receptor activity, influencing various physiological processes. The molecular targets include serotonin and dopamine receptors, which play a crucial role in mood regulation and cognitive functions.

Comparison with Similar Compounds

Similar Compounds

  • **N-ethyl-4-{3-[4-(2-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide
  • **N-ethyl-4-{3-[4-(2-bromophenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide

Uniqueness

N-ETHYL-4-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}BENZENE-1-SULFONAMIDE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution enhances the compound’s binding affinity and selectivity towards specific receptors, making it a valuable candidate for drug development.

Properties

IUPAC Name

N-ethyl-4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3S/c1-2-23-29(27,28)18-10-7-17(8-11-18)9-12-21(26)25-15-13-24(14-16-25)20-6-4-3-5-19(20)22/h3-8,10-11,23H,2,9,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXYYYDTTSGTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ETHYL-4-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}BENZENE-1-SULFONAMIDE
Reactant of Route 2
N-ETHYL-4-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}BENZENE-1-SULFONAMIDE
Reactant of Route 3
N-ETHYL-4-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}BENZENE-1-SULFONAMIDE
Reactant of Route 4
N-ETHYL-4-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}BENZENE-1-SULFONAMIDE
Reactant of Route 5
N-ETHYL-4-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}BENZENE-1-SULFONAMIDE
Reactant of Route 6
N-ETHYL-4-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}BENZENE-1-SULFONAMIDE

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